molecular formula C10H14ClNO B13449067 2-(Tert-butoxy)-3-(chloromethyl)pyridine CAS No. 1247103-20-3

2-(Tert-butoxy)-3-(chloromethyl)pyridine

Cat. No.: B13449067
CAS No.: 1247103-20-3
M. Wt: 199.68 g/mol
InChI Key: PVPHBFUFSRQIME-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-(chloromethyl)pyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N The compound is characterized by the presence of a tert-butoxy group and a chloromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)-3-(chloromethyl)pyridine typically involves the reaction of 2-chloromethylpyridine with tert-butyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The choice of reagents and conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-(chloromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Tert-butoxy)-3-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)-3-(chloromethyl)pyridine involves its interaction with specific molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)-4-(chloromethyl)pyridine
  • 2-(Tert-butoxy)-5-(chloromethyl)pyridine
  • 2-(Tert-butoxy)-6-(chloromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(tert-butoxy)-3-(chloromethyl)pyridine has unique reactivity due to the position of the chloromethyl group on the pyridine ring. This positional difference can influence the compound’s chemical properties and its interactions with other molecules. Additionally, the presence of the tert-butoxy group can affect the compound’s solubility and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

1247103-20-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(chloromethyl)-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7H2,1-3H3

InChI Key

PVPHBFUFSRQIME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)CCl

Origin of Product

United States

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